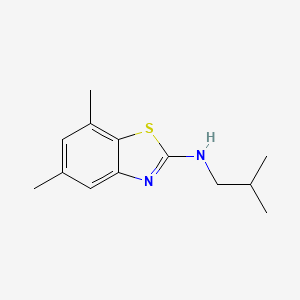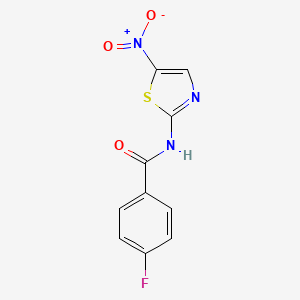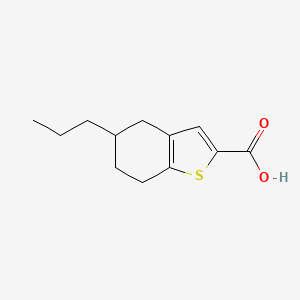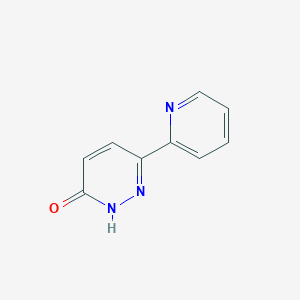
6-Pyridin-2-ylpyridazin-3-ol
Overview
Description
“6-Pyridin-2-ylpyridazin-3-ol” is a chemical compound with the molecular formula C9H7N3O . It’s a key building block in the synthesis of various functional molecules used in fields such as drug discovery, material science, and catalysis.
Synthesis Analysis
The synthesis of “6-Pyridin-2-ylpyridazin-3-ol” involves a ring cleavage methodology reaction . This process is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “6-Pyridin-2-ylpyridazin-3-ol” is represented by the formula C9H7N3O . It has an average mass of 173.171 Da and a monoisotopic mass of 173.058914 Da .Chemical Reactions Analysis
The chemical reactions involving “6-Pyridin-2-ylpyridazin-3-ol” are complex and involve various functional groups. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications
Application 1: Anti-Fibrosis Activity
- Summary of the Application: The compound “6-Pyridin-2-ylpyridazin-3-ol” has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity .
- Methods of Application: To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 2: Versatile Pharmacophore
- Summary of the Application: Pyridazin-3(2H)-one derivatives, such as “6-Pyridin-2-ylpyridazin-3-ol”, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
- Methods of Application: The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
- Results or Outcomes: Pyridazinones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Application 3: Anticholinestrase Inhibitors
- Summary of the Application: A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .
- Methods of Application: The compound “6-Pyridin-2-ylpyridazin-3-ol” was used in the synthesis of 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I), which was tested for its ability to inhibit acetyl cholinesterase .
- Results or Outcomes: The compound showed 100 times more selectivity for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
Application 4: Synthesis of Gabazine
- Summary of the Application: “6-Pyridin-2-ylpyridazin-3-ol” has been used in the synthesis of gabazine (SR-95531), a potent antagonist of the GABAA receptor .
- Methods of Application: Microwave-enhanced, highly efficient protocols for the synthesis of synthetically and biologically important 2,3,6-trisubstituted pyridazine architectures have been developed by sequential amination/Suzuki coupling/alkylation reactions .
- Results or Outcomes: The total synthesis of gabazine (SR-95531) has been achieved using this versatile strategy in four steps and 73% overall yield .
Application 5: Antipyretic and Anti-inflammatory Activity
- Summary of the Application: Pyridazinone derivatives, including “6-Pyridin-2-ylpyridazin-3-ol”, have been shown to possess antipyretic and anti-inflammatory activities .
- Methods of Application: The compound is used in the synthesis of various complex compounds, which are then tested for their biological activities .
- Results or Outcomes: Various pyridazinone derivatives have demonstrated antipyretic, anti-inflammatory, and analgesic properties .
Application 6: Synthesis of Commercial Drugs and Agrochemicals
- Summary of the Application: “6-Pyridin-2-ylpyridazin-3-ol” has been used in the synthesis of commercially used drugs and agrochemicals .
- Methods of Application: The compound is used in the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .
- Results or Outcomes: Examples of products synthesized using this compound include the anti-platelet agent Zardaverine, the anti-inflammatory agent Emorfazone, and the herbicide agents Pyridaben and Norflurazon .
Future Directions
Future research on “6-Pyridin-2-ylpyridazin-3-ol” and similar compounds is likely to focus on addressing the selectivity issue in the late-stage functionalisation of pyridine-containing drugs . Additionally, the synthesis of 2,4,6-triarylpyridines, which are key building blocks to access functional molecules, is a future challenge .
properties
IUPAC Name |
3-pyridin-2-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCLFSUBVBCSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407210 | |
| Record name | 6-pyridin-2-yl-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyridin-2-ylpyridazin-3-ol | |
CAS RN |
66317-38-2 | |
| Record name | 6-pyridin-2-yl-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(pyridin-2-yl)pyridazin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

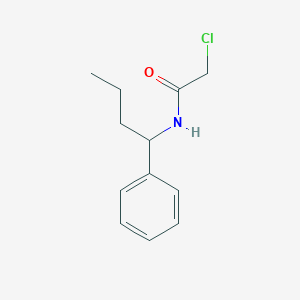
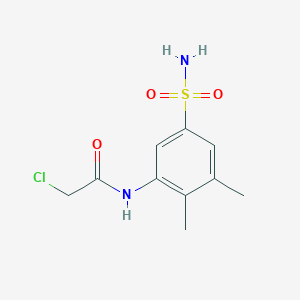
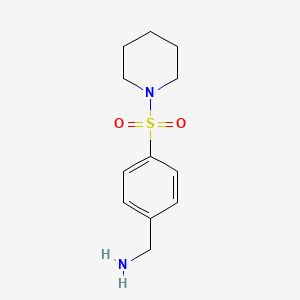
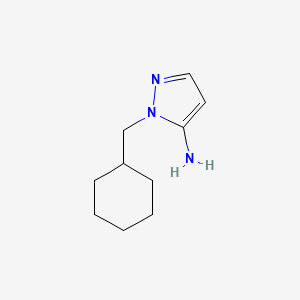
![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1366126.png)
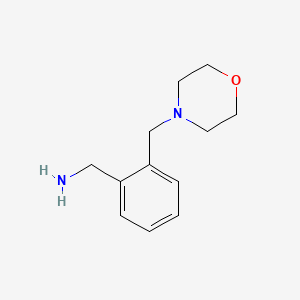
![2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid](/img/structure/B1366148.png)
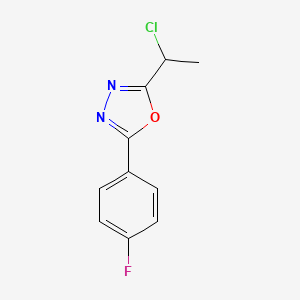
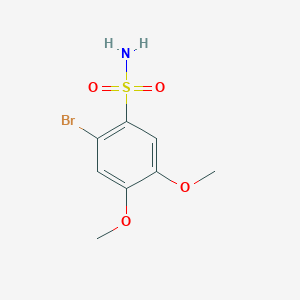
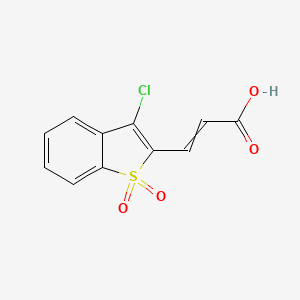
![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)
